molecular formula C16H20N6O B10951855 9-(1-ethyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(1-ethyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B10951855
M. Wt: 312.37 g/mol
InChI Key: WWTJKVYVFXYTBF-UHFFFAOYSA-N
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Description

9-(1-ethyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a pyrazole ring, a triazole ring, and a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1-ethyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves a multi-step process. One common synthetic route starts with the preparation of the pyrazole ring, followed by the formation of the triazole ring, and finally the construction of the quinazoline moiety. The reaction conditions often include the use of solvents such as dimethylformamide or ethanol, and catalysts like palladium on carbon or copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-(1-ethyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or triazole rings using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide or alkyl halides in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 9-(1-ethyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has shown potential as a bioactive molecule. It has been studied for its interactions with various enzymes and receptors, making it a candidate for drug development.

Medicine

Medicinally, this compound is being investigated for its potential therapeutic applications. It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells. Additionally, it is being explored for its potential use in treating other diseases such as diabetes and neurodegenerative disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications in electronics and nanotechnology.

Mechanism of Action

The mechanism of action of 9-(1-ethyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit specific kinases involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 9-(1-methyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
  • 9-(1-phenyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
  • 9-(1-benzyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Uniqueness

The uniqueness of 9-(1-ethyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific substitution pattern and the presence of the ethyl group on the pyrazole ring. This structural feature may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

IUPAC Name

9-(2-ethylpyrazol-3-yl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C16H20N6O/c1-4-21-11(5-6-18-21)14-13-10(7-16(2,3)8-12(13)23)20-15-17-9-19-22(14)15/h5-6,9,14H,4,7-8H2,1-3H3,(H,17,19,20)

InChI Key

WWTJKVYVFXYTBF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C2C3=C(CC(CC3=O)(C)C)NC4=NC=NN24

Origin of Product

United States

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